molecular formula C₁₃H₁₁FN₂O B1145512 2-amino-6-fluoro-N-phenylbenzamide CAS No. 1417456-04-2

2-amino-6-fluoro-N-phenylbenzamide

Cat. No. B1145512
M. Wt: 230.24
InChI Key:
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Description

Synthesis Analysis

Synthesis of 2-amino-6-fluoro-N-phenylbenzamide and similar compounds involves condensation reactions and specific synthesis processes. For instance, Racané et al. (2006) discussed the synthesis of novel derivatives of 6-amino-2-phenylbenzothiazoles, which are structurally similar to 2-amino-6-fluoro-N-phenylbenzamide, using substituted benzaldehydes and amino derivatives (Racané et al., 2006).

Molecular Structure Analysis

The molecular structure of 2-amino-6-fluoro-N-phenylbenzamide can be characterized using techniques like X-ray diffraction, NMR, and FTIR spectroscopy. Mphahlele et al. (2017) studied the structures of similar compounds, N-unsubstituted 2-aminobenzamides, revealing insights into their molecular geometry and hydrogen bonding through spectroscopic and X-ray crystallographic techniques (Mphahlele et al., 2017).

Chemical Reactions and Properties

The chemical behavior of 2-amino-6-fluoro-N-phenylbenzamide includes its reactivity in various chemical reactions. Yang et al. (2002) explored the photochemical behavior of similar compounds, highlighting the impact of N-phenyl substitutions on the fluorescence and photoisomerization properties (Yang et al., 2002).

Physical Properties Analysis

The physical properties of 2-amino-6-fluoro-N-phenylbenzamide, such as solubility, melting point, and crystalline structure, are key to its applications. Saeed et al. (2010) described the crystal structure and physical properties of a related compound, 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, providing insights into the physical characteristics of similar compounds (Saeed et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are crucial for understanding 2-amino-6-fluoro-N-phenylbenzamide. Desai et al. (2013) synthesized fluorine-containing benzamides, examining their chemical properties and reactivity, which can be comparable to 2-amino-6-fluoro-N-phenylbenzamide (Desai et al., 2013).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the area of Catalysis .

Summary of the Application

2-Amino-6-fluoro-N-phenylbenzamide is used in the N-arylation reaction with Phenyl Boronic Acid via Chan–Evans–Lam (CEL) Type Reaction . This reaction is facilitated using a Cu@Phen@MGO Catalyst .

Methods of Application or Experimental Procedures

The catalyst was synthesized by the functionalization of magnetic graphene oxide (MGO) with phenanthroline type ligand . The catalyst showed very good efficiency in base-free Chan–Evans–Lam coupling of arylboronic acid with 2-amino-N-phenylbenzamide at room temperature .

Results or Outcomes

The products were obtained in high isolated yields . The catalyst could be easily recovered by an external magnet, and it was reusable up to six runs without significant loss of activity .

Pharmaceutical Reference Standards

Specific Scientific Field

This application falls under the field of Pharmaceutical Sciences .

Summary of the Application

2-Amino-6-Fluoro-N-Phenylbenzamide is used as a Pharmaceutical Reference Standard . Reference standards are used in pharmaceutical industries to ensure the quality of the pharmaceutical products .

Methods of Application or Experimental Procedures

The compound is used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production .

Results or Outcomes

The use of 2-Amino-6-Fluoro-N-Phenylbenzamide as a reference standard helps in ensuring the quality and safety of the pharmaceutical products .

Analytical Chemistry

Specific Scientific Field

This application falls under the field of Analytical Chemistry .

Summary of the Application

2-Amino-6-Fluoro-N-Phenylbenzamide is used in the analysis of chemical reactions . It can be used to study the reaction thermochemistry data, mass spectrum (electron ionization), and UV/Visible spectrum .

Methods of Application or Experimental Procedures

The compound is used in various analytical techniques such as mass spectrometry and UV/Visible spectroscopy . These techniques help in understanding the structure and properties of the compound .

Results or Outcomes

The use of 2-Amino-6-Fluoro-N-Phenylbenzamide in these analytical techniques provides valuable data about the compound, which can be used in various fields such as organic synthesis, pharmaceuticals, and materials science .

properties

IUPAC Name

2-amino-6-fluoro-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-10-7-4-8-11(15)12(10)13(17)16-9-5-2-1-3-6-9/h1-8H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOTUSBWWZAVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601298406
Record name 2-Amino-6-fluoro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601298406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-6-fluoro-N-phenylbenzamide

CAS RN

1417456-04-2
Record name 2-Amino-6-fluoro-N-phenylbenzamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-fluoro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601298406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-fluoro-N-phenylbenzamide
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